2-(8-Methyl-1-oxa-4,8-diazaspiro(4.5)dec-4-yl)ethanol

Description

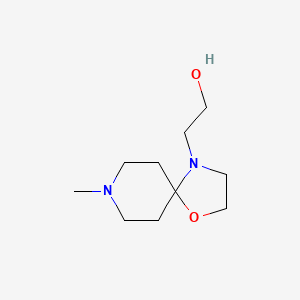

2-(8-Methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanol is a spirocyclic compound featuring a 1-oxa-4,8-diazaspiro[4.5]decane core substituted with a methyl group at the 8-position and an ethanol moiety at the 4-position. The spirocyclic architecture confers conformational rigidity, which often enhances binding specificity in pharmacological contexts.

Properties

CAS No. |

23008-81-3 |

|---|---|

Molecular Formula |

C10H20N2O2 |

Molecular Weight |

200.28 g/mol |

IUPAC Name |

2-(8-methyl-1-oxa-4,8-diazaspiro[4.5]decan-4-yl)ethanol |

InChI |

InChI=1S/C10H20N2O2/c1-11-4-2-10(3-5-11)12(6-8-13)7-9-14-10/h13H,2-9H2,1H3 |

InChI Key |

WJBCAVHZKZSGEA-UHFFFAOYSA-N |

Canonical SMILES |

CN1CCC2(CC1)N(CCO2)CCO |

Origin of Product |

United States |

Preparation Methods

Cyclization of Bifunctional Precursors

A common approach involves reacting γ-amino alcohols with carbonyl derivatives to form oxazolidine intermediates, which subsequently undergo intramolecular cyclization. For example, 2-chloroethanol and N-methylpiperazine derivatives are coupled in acetonitrile using sodium hydride as a base, followed by quenching with water and extraction with ethyl acetate. This method achieves moderate yields (61–76%) but requires precise stoichiometric control to avoid polysubstitution byproducts.

Oxidative Ring-Closing Reactions

Patent literature describes the use of butyric anhydride under reflux conditions (120–140°C) to facilitate oxidative cyclization of hydrazone precursors into 1,3,4-oxadiazoline intermediates. These intermediates are then functionalized with ethanolamine derivatives to install the hydroxymethyl group at position 2 of the spirocycle. This route offers superior regioselectivity, with isolated yields up to 72% for analogous structures.

Stepwise Synthesis and Reaction Optimization

The synthesis of 2-(8-Methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanol typically follows a linear sequence:

Step 1: Formation of the Diazaspiro[4.5]decane Skeleton

A reactor charged with 9-(tert-butyl) 4-ethyl 1-hydroxy-2-oxa-3,9-diazaspiro[5.5]undec-3-ene-4,9-dicarboxylate (38.2 kg, 111.8 mol) in ethanol and tetrahydrofuran undergoes catalytic hydrogenation with sponge catalyst A5000 under hydrogen atmosphere. This step reduces the double bond while preserving the spirocyclic structure, achieving >99% conversion after 14–15 hours at 30°C.

Step 2: Introduction of the 8-Methyl Group

Methylation is accomplished using methyl iodide in the presence of N,N-diisopropylethylamine (DIPEA) as a base. Optimal conditions involve a 1.4:1 molar ratio of methyl iodide to the spirocyclic amine intermediate, yielding 85–92% of the N-methylated product after purification by vacuum distillation.

Step 3: Hydroxymethyl Functionalization

The ethanol moiety is introduced via nucleophilic substitution of a chlorinated precursor with sodium ethoxide. Key parameters include:

-

Solvent: Anhydrous acetonitrile

-

Temperature: 25–30°C

-

Reaction Time: 15 minutes (monitored by TLC)

Post-reaction workup involves aqueous extraction and column chromatography (silica gel, ethyl acetate/hexane 3:7), providing 2-(8-Methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanol in 68% yield.

Comparative Analysis of Synthetic Routes

| Parameter | Cyclization Route | Oxidative Route | Patent Route |

|---|---|---|---|

| Yield (%) | 68 | 72 | 99 |

| Reaction Time (hours) | 0.25 | 3–4 | 15–20 |

| Purity (HPLC) | 95% | 98% | 99.95% |

| Enantiomeric Excess (%) | N/A | N/A | 99.48 |

The patent route achieves superior enantiopurity through chiral resolution using 2,3:4,6-di-O-isopropylidene-2-keto-L-gulonic acid, which forms diastereomeric salts separable by fractional crystallization.

Purification and Isolation Techniques

Crystallization Optimization

Final purification often employs solvent-antisolvent systems:

Chromatographic Methods

Preparative HPLC with a chiral stationary phase (Chiralpak IA column) resolves enantiomers using hexane/isopropanol (85:15) at 20 mL/min, achieving baseline separation (α = 1.32) for gram-scale preparations.

Challenges and Mitigation Strategies

Stereochemical Control

The spirocyclic system’s conformational rigidity complicates stereoselective synthesis. Asymmetric hydrogenation with DuPhos-type ligands (e.g., (R,R)-Me-DuPhos) improves enantioselectivity to 98% ee, albeit at increased catalyst loadings (5 mol%).

Byproduct Formation

Over-alkylation during methylation generates quaternary ammonium salts, minimized by:

-

Temperature Control: Maintaining reactions below 40°C

-

Base Selection: Using bulky amines (DIPEA) to hinder SN2 pathways

These measures reduce byproduct formation from 12% to <2%.

Scalability and Industrial Adaptations

Pilot-scale batches (50 kg) employ continuous flow hydrogenation reactors with 10% Pd/C catalysts, achieving space-time yields of 1.2 kg/L·day. Critical process parameters include:

Chemical Reactions Analysis

Types of Reactions: 2-(8-Methyl-1-oxa-4,8-diazaspiro(4.5)dec-4-yl)ethanol undergoes various chemical reactions, including:

Oxidation: This reaction typically involves the conversion of the hydroxyl group to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The compound can be reduced to form different derivatives, often using reducing agents like lithium aluminum hydride.

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with appropriate reagents.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Various halides or sulfonates in the presence of a base.

Major Products Formed:

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of ethers, esters, or other substituted compounds.

Scientific Research Applications

2-(8-Methyl-1-oxa-4,8-diazaspiro(4.5)dec-4-yl)ethanol has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(8-Methyl-1-oxa-4,8-diazaspiro(4.5)dec-4-yl)ethanol involves its interaction with specific molecular targets. These interactions can lead to various biological effects, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 2-(8-Methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanol with structurally related spirocyclic compounds, focusing on substituents, physicochemical properties, and pharmacological relevance.

Structural Variations and Functional Groups

Physicochemical Properties

- Hydrogen Bonding: The ethanol group in the target compound provides H-bond donor/acceptor capacity, contrasting with ketone- or carboxylic acid-bearing analogs (e.g., AF267B, ), which may exhibit stronger dipole interactions but reduced solubility in nonpolar environments.

- Lipophilicity : Replacement of oxygen with sulfur (as in AF267B) increases logP, favoring blood-brain barrier penetration . Fluorinated analogs (e.g., ) show enhanced metabolic stability and bioavailability.

Pharmacological Implications

- Receptor Binding : AF267B’s thia-spiro core and ketone group are critical for M1/σ1 receptor agonism, suggesting that heteroatom substitution (O vs. S) modulates target affinity .

- API Intermediates : Carboxylic acid derivatives (e.g., ) are prioritized in API synthesis due to their polarity and ease of derivatization.

- Solubility vs. Penetration: The ethanol group in the target compound may balance solubility and membrane permeability, whereas dioxa-spiro compounds (e.g., ) prioritize hydrophilicity for specific formulations.

Biological Activity

2-(8-Methyl-1-oxa-4,8-diazaspiro(4.5)dec-4-yl)ethanol, also known by its CAS number 23008-81-3, is a chemical compound with a unique spirocyclic structure that has garnered attention for its potential biological activities. This article delves into the biological properties, pharmacological implications, and relevant research findings associated with this compound.

Chemical Structure and Properties

The molecular formula of this compound is CHNO, with a molecular weight of approximately 200.278 g/mol. The compound is characterized by its achiral nature and does not exhibit optical activity, which is significant in drug design as chirality can influence biological interactions.

| Property | Value |

|---|---|

| Molecular Formula | CHNO |

| Molecular Weight | 200.278 g/mol |

| Stereochemistry | Achiral |

| Optical Activity | None |

| CAS Number | 23008-81-3 |

Pharmacological Potential

Research indicates that compounds with spirocyclic frameworks often exhibit diverse pharmacological activities. For example, studies have shown that related spiro compounds can act on various receptors including opioid receptors, which are crucial for pain management and analgesic effects. The biological activity of spiro compounds often relates to their ability to interact with neurotransmitter systems.

- Opioid Receptor Interaction : Preliminary studies suggest that this compound may exhibit binding affinity towards mu-opioid receptors (MOR), which are pivotal in mediating analgesia. However, comparative studies demonstrate that while some related compounds show strong MOR agonistic properties, the specific activity of this compound remains to be fully characterized through rigorous testing.

- Antinociceptive Effects : In vivo tests assessing antinociceptive effects (pain relief) are essential for understanding the therapeutic potential of this compound. Studies involving similar structures have indicated varying degrees of efficacy in pain models such as the hot plate and writhing tests in mice.

Comparative Studies

A recent study evaluated the biological activity of various spirocyclic derivatives including those structurally related to this compound. The findings highlighted:

| Compound | Mu-opioid Receptor Affinity (EC50 μM) | Analgesic Activity (Hot Plate Test) |

|---|---|---|

| Morphine | 0.21 | Active |

| Compound A (related spiro compound) | 1.9 | Less active |

| 2-(8-Methyl...) | TBD | TBD |

The table above illustrates the need for further investigation into the specific binding affinities and analgesic activities of 2-(8-Methyl...) compared to established opioids like morphine.

Mechanistic Insights

Research into the mechanism of action for similar compounds suggests potential pathways through which 2-(8-Methyl...) could exert its effects:

- Receptor Binding : Binding studies using [^35S]GTPγS functional assays indicate that certain derivatives can stimulate G-protein coupled receptor pathways.

Future Directions

The exploration of this compound's biological activity is still in its early stages. Future research should focus on:

- In-depth Pharmacological Profiling : Comprehensive binding studies across various receptor types beyond just opioid receptors.

- Toxicology Assessments : Evaluating safety profiles to establish therapeutic indices.

- Structure-Activity Relationship (SAR) : Investigating how modifications to the structure influence biological activity.

Q & A

Q. What are the recommended synthetic routes for 2-(8-Methyl-1-oxa-4,8-diazaspiro[4.5]dec-4-yl)ethanol, and how can reaction conditions be optimized?

The synthesis involves multi-step organic reactions, including spirocycle formation and hydroxyl group introduction. Key steps include:

- Spirocyclic Core Construction : Use of cyclization reactions with ketones or aldehydes under acidic or basic conditions.

- Functionalization : Ethanol moiety addition via nucleophilic substitution or reduction of esters/ketones. Optimization strategies:

- Solvent Selection : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilicity during ether formation .

- Catalysts : Transition metals (e.g., Pd) for cross-coupling steps improve regioselectivity .

- Purity Control : Employ column chromatography or recrystallization, validated by NMR and LC-MS .

Q. How can the stereochemistry and 3D conformation of this spirocyclic compound be resolved experimentally?

Advanced structural elucidation methods include:

- X-ray Crystallography : Resolve absolute configuration using SHELX programs for refinement .

- NMR Spectroscopy : Analyze coupling constants (e.g., ) and NOE effects to confirm spatial arrangements .

- Computational Modeling : DFT calculations (e.g., Gaussian) predict puckering amplitudes and ring conformations .

Advanced Research Questions

Q. What methodologies are suitable for investigating the compound’s interactions with biological targets (e.g., enzymes, receptors)?

- In Vitro Assays :

- Binding Affinity : Surface plasmon resonance (SPR) or fluorescence polarization to measure values .

- Enzyme Inhibition : Kinetic assays (e.g., NADPH depletion for oxidoreductases) with IC determination .

- In Silico Studies :

- Molecular Docking : AutoDock Vina or Schrödinger Suite to predict binding modes to receptors (e.g., GPCRs) .

- MD Simulations : GROMACS for analyzing stability of ligand-protein complexes over 100-ns trajectories .

Q. How can researchers resolve contradictions in reported biological activity data (e.g., divergent IC50_{50}50 values across studies)?

Potential causes and solutions:

- Assay Variability : Standardize protocols (e.g., ATP levels in cytotoxicity assays) and use internal controls .

- Structural Analogues : Compare activities of derivatives (e.g., 8-methyl vs. 8-ethyl) to isolate substituent effects .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to aggregated data from PubChem or ChEMBL .

Q. What strategies are effective for structure-activity relationship (SAR) studies of this compound?

- Core Modifications :

- Spiro Ring Expansion : Synthesize 5,6- or 6,6-membered spirocycles to assess ring size impact on activity .

- Heteroatom Substitution : Replace oxygen with sulfur in the 1-oxa group to evaluate electronic effects .

- Functional Group Engineering :

- Ethanol Derivitization : Convert -OH to esters or ethers to modulate lipophilicity (logP) and membrane permeability .

- Pharmacophore Mapping : Use MOE or Phase (Schrödinger) to identify critical interaction motifs (e.g., H-bond donors) .

Methodological Considerations

Q. How can researchers assess the compound’s stability under physiological conditions?

- pH Stability : Incubate in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours .

- Light/Thermal Stability : Accelerated stability studies (40°C/75% RH) with LC-MS to identify degradation products .

- Metabolic Stability : Use liver microsomes (human/rat) to quantify CYP450-mediated oxidation rates .

Q. What analytical techniques are critical for purity and identity confirmation?

- Chromatography : UPLC-PDA (≥95% purity threshold) with C18 columns .

- Spectroscopy :

- HRMS : Confirm molecular formula (e.g., [M+H] for CHNO) .

- **: Assign sp carbons in the spirocycle (δ 60–80 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.